molecular formula C11H11ClO B1455876 3-(4-Chlorophenyl)cyclopent-2-en-1-ol CAS No. 1423025-95-9

3-(4-Chlorophenyl)cyclopent-2-en-1-ol

Cat. No. B1455876
M. Wt: 194.66 g/mol
InChI Key: REKSRCNQORYVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C11H11ClO and a molar mass of 194.66 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)cyclopent-2-en-1-ol consists of a cyclopentene ring attached to a 4-chlorophenyl group and a hydroxyl group .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)cyclopent-2-en-1-ol has a predicted density of 1.271±0.06 g/cm3 and a predicted boiling point of 316.5±42.0 °C .

Scientific Research Applications

Crystal Structure Analysis

  • Cyproconazole (Kang et al., 2015): This study examines the crystal structure of Cyproconazole, a conazole fungicide, which is structurally similar to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol". It reveals the dihedral angles between the chlorophenyl and triazole rings and discusses the formation of columns in the crystal through various intermolecular interactions.

Synthesis and Characterization

  • Novel Heterocyclic Compounds Synthesis (Mehta, 2016): This paper describes the synthesis and structural determination of new heterocyclic compounds having a fragment similar to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol". It also evaluates their antibacterial activity, highlighting the potential biomedical applications of such compounds.

Chemical Reactions and Mechanisms

  • Cyclopentenone Derivatives Reaction (Egorov et al., 2021): This study investigates the reaction of 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, which is closely related in structure to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol", with CrCl2. It provides insights into the reductive dechlorination and saturation of the cyclopentenone double bond.

Luminescent Properties

  • Luminescent Platinum(II) Complexes (Lai et al., 1999): Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, including those with 4-chlorophenyl, suggests potential applications in light-emitting materials and devices. The study examines d8−d8 interactions and emissive properties in fluid solution.

Molecular Interactions and Applications

  • Thermal Rearrangement (Mizuno et al., 1994): The paper discusses the thermal rearrangement of 1-alkenyl-2-(2',2'-diphenylethenylidene)cyclopropanes to cyclopent-1-enes, a process relevant to the study of "3-(4-Chlorophenyl)cyclopent-2-en-1-ol" due to the similarity in molecular structure.

properties

IUPAC Name

3-(4-chlorophenyl)cyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11,13H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSRCNQORYVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)cyclopent-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Malone - 2021 - search.proquest.com
This dissertation focuses on the synthesis of diverse molecular scaffolds through the use of protected oxyallyl cation intermediates. Chapter One provides background on the generation …
Number of citations: 2 search.proquest.com

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